

Technical Monograph: 5-(4-Chlorophenyl)-2-methyl-3-furoic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-(4-chlorophenyl)-2-methyl-3-furoic acid

CAS No.: 111787-89-4

Cat. No.: B050015

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Executive Summary

The compound **5-(4-chlorophenyl)-2-methyl-3-furoic acid** represents a specialized scaffold in medicinal chemistry, belonging to the class of 5-aryl-substituted furoic acids. While furan derivatives are ubiquitous in natural products, this specific synthetic analog combines the lipophilic 4-chlorophenyl moiety with a polar carboxylic acid headgroup, separated by a rigid furan core.

Historically, this structural class has garnered significant interest for its hypolipidemic (lipid-lowering) and anti-inflammatory activities. Structurally, it mimics the pharmacophore of fibrates (e.g., clofibrate) and other PPAR

agonists. Recent investigations into furan-based scaffolds also suggest potential applications as tubulin polymerization inhibitors in oncology. This guide provides a comprehensive technical analysis of its chemical identity, validated synthetic pathways, and pharmacological mechanisms.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[2][3]

- IUPAC Name: 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid

- Common Synonyms: 5-(p-Chlorophenyl)-2-methyl-3-furoic acid; CMF Acid
- Molecular Formula:
- Molecular Weight: 236.65 g/mol
- Key Precursor (Ester): Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate (CAS: 111787-84-9)

Structure-Activity Relationship (SAR)

The molecule is composed of three distinct pharmacophoric regions:

- The Acidic Head (Position 3): The carboxylic acid group is critical for electrostatic interactions with receptor binding pockets (e.g., Arg/Lys residues in PPAR).
- The Methyl Spacer (Position 2): Provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation and preventing rapid metabolic oxidation at the -position.
- The Lipophilic Tail (Position 5): The 4-chlorophenyl group enhances lipophilicity (), facilitating membrane permeability and hydrophobic interactions within the target enzyme or receptor active site.

Synthetic Pathways[5][6][7]

The most robust and field-proven method for synthesizing 5-aryl-2-methyl-3-furoic acids is the Feist-Benary Synthesis. This reaction involves the condensation of an

-haloketone with a

-dicarbonyl compound (specifically a

-keto ester) under basic conditions.

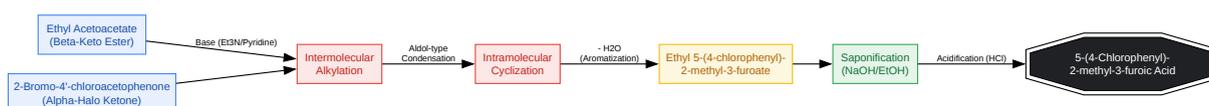
Reaction Logic

The synthesis proceeds in two stages:[1][2]

- Condensation & Cyclization: Reaction of ethyl acetoacetate with 2-bromo-4'-chloroacetophenone to form the furan ester.
- Hydrolysis: Saponification of the ester to yield the free acid.

Mechanism Visualization

The following diagram illustrates the mechanistic flow from precursors to the final acid.



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Figure 1: Step-wise synthetic pathway via the Feist-Benary reaction, highlighting the condensation and subsequent hydrolysis.

Experimental Protocols

Protocol A: Synthesis of the Ethyl Ester Intermediate

Objective: To synthesize ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate.

Reagents:

- Ethyl acetoacetate (1.0 equiv)[3][4]
- 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 equiv)
- Triethylamine (1.2 equiv) or Pyridine[4]
- Ethanol (Solvent)[2][3][4][5]

Procedure:

- Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (e.g., 23.3 g, 100 mmol) in Ethanol (150 mL).
- Addition: Add Ethyl acetoacetate (13.0 g, 100 mmol) to the solution.
- Catalysis: Dropwise add Triethylamine (16.7 mL, 120 mmol) over 15 minutes. The reaction is exothermic; ensure cooling if temperature spikes $>50^{\circ}\text{C}$.
- Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
- Workup: Cool to room temperature. Evaporate the ethanol under reduced pressure.
- Extraction: Redissolve the residue in Ethyl Acetate (200 mL) and wash sequentially with Water (2 x 100 mL), 1M HCl (to remove residual amine), and Brine (100 mL).
- Drying: Dry the organic phase over anhydrous _____, filter, and concentrate.
- Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography.

Protocol B: Hydrolysis to the Free Acid

Objective: To convert the ethyl ester to **5-(4-chlorophenyl)-2-methyl-3-furoic acid**.

Reagents:

- Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate (from Protocol A)
- Sodium Hydroxide (2M aqueous solution)
- Ethanol^[4]^[5]

Procedure:

- Dissolution: Dissolve the ester (10 mmol) in Ethanol (20 mL).

- Saponification: Add 2M NaOH (20 mL, 40 mmol) and heat to reflux for 2 hours.
- Precipitation: Cool the reaction mixture in an ice bath. Acidify carefully with 6M HCl to pH ~2. A white to off-white precipitate should form immediately.
- Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove salts.
- Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
- Characterization: Verify structure via melting point (expect >200°C dec) and -NMR.

Pharmacology & Mechanism of Action

Primary Target: Lipid Metabolism (PPAR Agonism)

Furoic acid derivatives, particularly those with 5-aryl substitutions, share structural homology with fibrates. The primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR

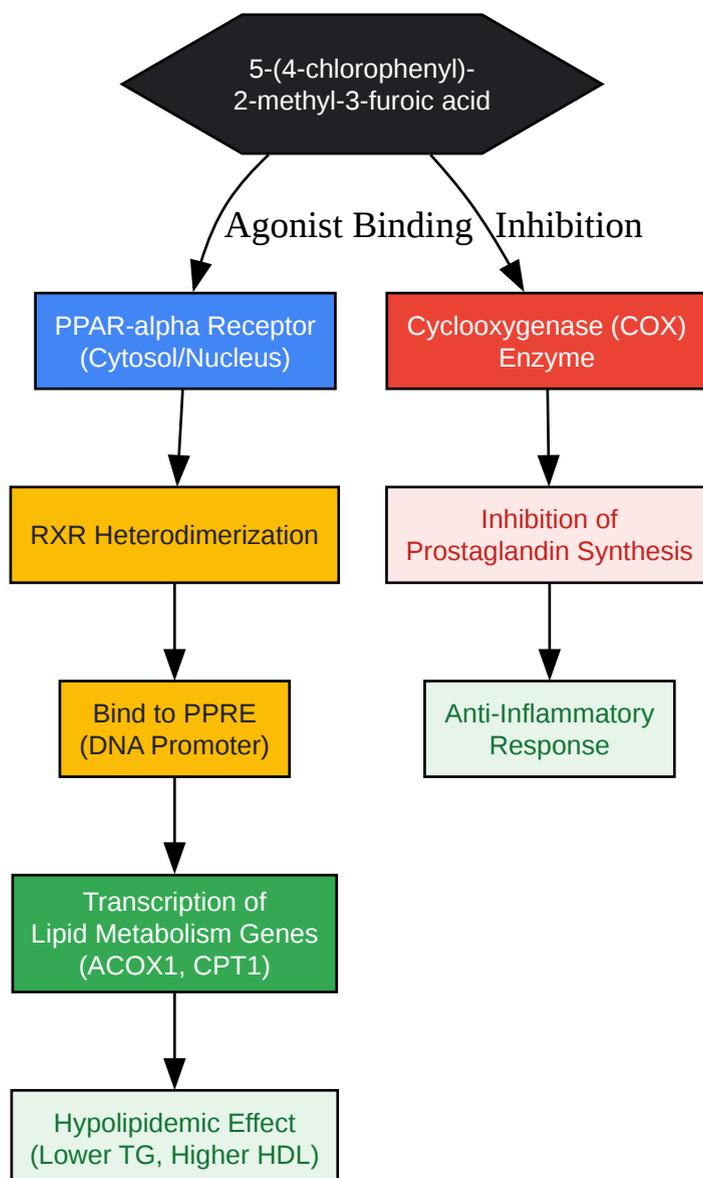
).

- Mechanism: The carboxylic acid headgroup mimics free fatty acids, binding to the PPAR ligand-binding domain (LBD).
- Effect: Ligand binding induces a conformational change that recruits the Retinoid X Receptor (RXR). This heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes responsible for fatty acid -oxidation (e.g., ACOX1, CPT1).
- Outcome: Reduction in serum triglycerides and LDL-cholesterol, with a concomitant increase in HDL-cholesterol.

Secondary Target: Anti-Inflammatory Pathways

Similar to other NSAID-like scaffolds, 5-aryl-3-furoic acids have shown capacity to inhibit cyclooxygenase (COX) enzymes, albeit with variable selectivity. The 4-chlorophenyl moiety is a classic pharmacophore found in Indomethacin and Diclofenac, suggesting potential COX-2 inhibitory activity.

Pharmacological Pathway Diagram



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Figure 2: Dual mechanism of action showing PPAR-alpha activation and potential COX inhibition.

Data Summary: Physicochemical Properties

Property	Value / Description	Note
Appearance	White to pale yellow crystalline powder	Dependent on recrystallization solvent
Melting Point	198–205 °C (Estimated)	Analogous 5-aryl furoic acids typically melt in this range
Solubility	DMSO, Ethanol, Methanol	Poorly soluble in water; requires basic pH
pKa	~3.5 – 4.0	Carboxylic acid proton
LogP	~3.2	Predicted based on chlorophenyl + methylfuran

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- To cite this document: BenchChem. [Technical Monograph: 5-(4-Chlorophenyl)-2-methyl-3-furoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050015#5-4-chlorophenyl-2-methyl-3-furoic-acid-literature-review\]](https://www.benchchem.com/product/b050015#5-4-chlorophenyl-2-methyl-3-furoic-acid-literature-review)

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